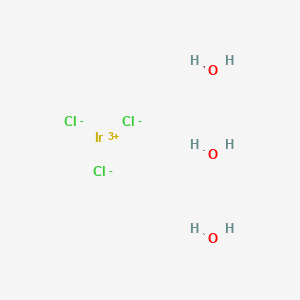![molecular formula C34H29ClN5O7PS B12429427 (S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DC4, also known as Dow Corning 4 Electrical Insulating Compound, is a silicone-based compound with a grease-like consistency. It is primarily used for its excellent dielectric strength and electrical insulating properties. This compound is highly water-repellent and adheres well to dry metals, ceramics, rubber, plastics, and insulating resins. It is widely used in various industries, including automotive, aerospace, and electronics, for sealing and lubricating purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DC4 is synthesized by combining polydimethylsiloxane fluids with an inert silica filler. The process involves the thorough mixing of these components to achieve a homogeneous grease-like material. The synthesis is typically carried out under controlled conditions to ensure the desired consistency and properties of the final product .
Industrial Production Methods: In industrial settings, DC4 is produced using automated equipment that ensures consistent quality and efficiency. The compound can be applied by hand, brushing, or wiping, and can also be dispersed in solvents such as xylene, mineral spirits, and methyl ethyl ketone for thinner consistency .
Analyse Des Réactions Chimiques
Types of Reactions: DC4 is chemically stable and does not undergo significant chemical reactions under normal conditions. It is resistant to oxidation and thermal degradation, making it suitable for use in high-temperature environments .
Common Reagents and Conditions: DC4 is insoluble in water, methanol, ethanol, and mineral oil but is soluble in mineral spirits and methyl ethyl ketone. It can be applied using various methods, including brushing, dipping, and spraying .
Major Products Formed: Due to its stability, DC4 does not form major reaction products under typical usage conditions. Its primary function is to provide insulation and lubrication without undergoing chemical changes .
Applications De Recherche Scientifique
DC4 has a wide range of applications in scientific research and industry:
Chemistry: Used as a dielectric insulator in various chemical processes and experiments.
Biology: Employed in laboratory settings to seal and lubricate equipment, ensuring moisture resistance and electrical insulation.
Medicine: Utilized in medical devices and equipment for its non-reactive and stable properties.
Industry: Widely used in automotive, aerospace, and electronics industries for sealing, lubricating, and insulating purposes
Mécanisme D'action
DC4 exerts its effects through its physical properties rather than chemical interactions. Its high dielectric strength and water-repellent nature make it an effective insulator and sealant. The compound adheres well to various surfaces, providing a moisture-proof seal and reducing the risk of electrical failures .
Comparaison Avec Des Composés Similaires
MOLYKOTE 4 Electrical Insulating Compound: Similar in composition and properties, used for sealing and insulating purposes.
Versilube G624 Dielectric Compound: An alternative to DC4, offering similar dielectric strength and water-repellent properties.
Uniqueness: DC4 stands out due to its excellent thermal oxidation stability and compatibility with a wide range of materials, including metals, ceramics, rubber, and plastics. Its ability to retain its grease-like consistency over a wide temperature range (-55°C to 200°C) makes it highly versatile and reliable .
Propriétés
Formule moléculaire |
C34H29ClN5O7PS |
|---|---|
Poids moléculaire |
718.1 g/mol |
Nom IUPAC |
[(1S)-1-(chloromethyl)-3-[5-[[5-(3-sulfanylpropanoylamino)-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C34H29ClN5O7PS/c35-16-20-17-40(29-15-30(47-48(44,45)46)23-3-1-2-4-24(23)32(20)29)34(43)28-14-19-12-22(6-8-26(19)39-28)37-33(42)27-13-18-11-21(5-7-25(18)38-27)36-31(41)9-10-49/h1-8,11-15,20,38-39,49H,9-10,16-17H2,(H,36,41)(H,37,42)(H2,44,45,46)/t20-/m1/s1 |
Clé InChI |
PWGCKOQNKYABMN-HXUWFJFHSA-N |
SMILES isomérique |
C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)OP(=O)(O)O)CCl |
SMILES canonique |
C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)OP(=O)(O)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


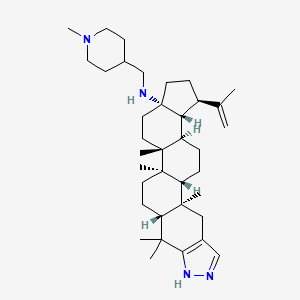
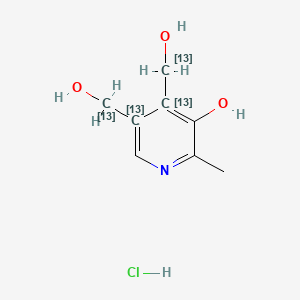

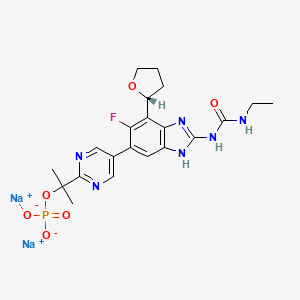
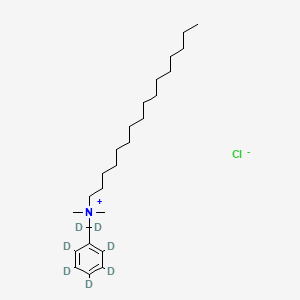

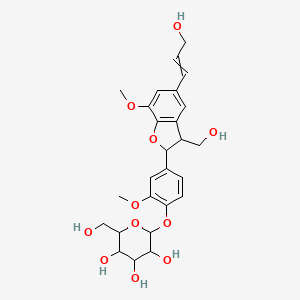
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
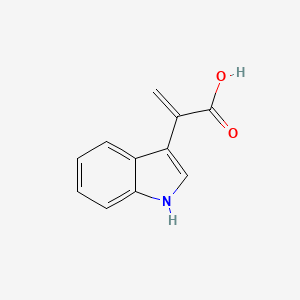
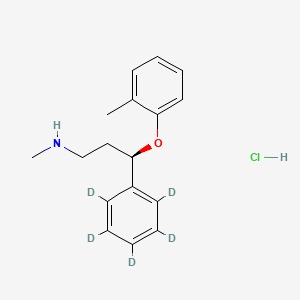
![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
